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Compound of Interest

Compound Name: Cy3.5 dise(tetra so3)
Cat. No.: B12949600
Get Quote

Executive Summary

This guide details the protocol for labeling proteins with Sulfo-Cyanine3.5 (Tetra-SOs) NHS
Ester. The "Tetra-SO3" designation refers to the presence of four sulfonate groups on the
cyanine scaffold, rendering the dye highly hydrophilic. Unlike standard non-sulfonated cyanines
(which require organic co-solvents like DMF or DMSO), Sulfo-Cyanine3.5 is fully water-soluble
and resistant to aggregation, making it ideal for labeling delicate proteins prone to denaturation
in organic solvents.

The "Dise" term in your request likely refers to the NHS Ester (Succinimidyl Ester) functionality,
which targets primary amines (Lysine residues and N-termini) to form stable amide bonds.

Key Technical Advantages

» High Water Solubility: Eliminates the need for DMF/DMSO, preserving protein folding.

o Reduced Aggregation: The negative charge of the four sulfonate groups prevents dye-dye
stacking (H-aggregates) on the protein surface, maintaining high quantum vyield.
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e Spectral Window: Excitation (~576 nm) and Emission (~603 nm) fill the gap between Cy3
and Cyb5, ideal for multiplexing.

Chemical Mechanism & Workflow

The labeling reaction relies on the nucleophilic attack of a primary amine (on the protein) onto
the N-hydroxysuccinimide (NHS) ester of the dye. This releases N-hydroxysuccinimide as a
byproduct and forms a stable covalent amide bond.
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Caption: Mechanism of NHS-ester amine conjugation. The reaction requires a deprotonated
amine, necessitating a slightly alkaline pH.

Materials & Reagents
Critical Reagents

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b12949600/docs?utm_src=pdf-body-img#application-note-sulfo-cyanine3-5-tetra-sulfonated-protein-labeling-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12949600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENCHE e iy i

Component Specification Notes
) Store at -20°C, desiccated.[1]
Fluorophore Sulfo-Cyanine3.5 NHS Ester ]
[2][3] Hygroscopic.
) 0.1 M Sodium Bicarbonate Must be amine-free. Do NOT
Reaction Buffer ) )
(NaHCOs3), pH 8.3-8.5 use Tris or Glycine.
For final formulation after
Storage Buffer PBS (pH 7.[4]4) or TBS o
purification.
o Sephadex G-25 (PD-10) or 7K MWCO is standard for
Purification , —
Zeba Spin Columns antibodies (IgG).
Equipment

o UV-Vis Spectrophotometer (Nanodrop or Cuvette-based).
o Centrifuge (if using spin columns).
o Vortex mixer.[5]

Detailed Protocol
Phase 1: Protein Preparation

Objective: Ensure the protein is in a reactive state (pH > 8.0) and free of interfering amines.
» Buffer Exchange (If necessary):

o If the protein is in Tris, Glycine, or contains BSA/Gelatin, you must dialyze or buffer
exchange into 0.1 M NaHCO:s (pH 8.3) or PBS (pH 7.4) adjusted to pH 8.3 with
bicarbonate.

o Why? Tris contains amines that compete with the protein for the dye, drastically reducing

yield.
o Concentration Adjustment:

o Adjust protein concentration to 1-10 mg/mL.
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o Optimal: 5 mg/mL. Lower concentrations (<1 mg/mL) lead to poor labeling efficiency due
to hydrolysis competition.

Phase 2: Dye Preparation

Objective: Solubilize the dye immediately before use to prevent hydrolysis.

» Equilibration: Bring the Sulfo-Cy3.5 NHS ester vial to room temperature before opening to
prevent condensation.

¢ Solubilization:

o

Dissolve the dye in PCR-grade water or 0.1 M NaHCO:s.

[¢]

Note: Unlike standard Cy3.5, no DMSO or DMF is required due to the tetra-sulfonate
groups. This is safer for labile proteins.

[¢]

Concentration: Prepare a 10 mM stock solution (approx. 10 mg/mL).

[¢]

Shelf Life: Use immediately. NHS esters hydrolyze within minutes to hours in agueous
solution.

Phase 3: Conjugation Reaction

Objective: Covalent attachment of the fluorophore.

» Molar Ratio Calculation:
o Target a Dye-to-Protein molar excess of 10:1 to 20:1 for antibodies (I1gG).
o Formula:

= : Molar excess (e.g., 15)
» : Mass of protein (mg)[4]
» : Molecular weight of Sulfo-Cy3.5 NHS (~1088 Da, check specific vendor CoA)

» : Concentration of dye stock (mg/mL)
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» : Molecular weight of protein (e.g., 150,000 Da for 1gG)[4]

¢ Incubation:

o

Add the calculated volume of dye to the protein solution.

[¢]

Mix gently by pipetting (do not vortex vigorously).

[¢]

Incubate for 1 hour at Room Temperature (25°C) in the dark.

[e]

Alternative: Overnight at 4°C (requires slightly higher dye excess).

Phase 4: Purification

Objective: Remove unreacted free dye to prevent high background.[6]

Column Preparation: Equilibrate a PD-10 desalting column (or Zeba spin column) with PBS
(pH 7.4).

Loading: Load the reaction mixture onto the column.

Elution:

o Gravity Column: Add PBS. The first colored band to elute is the Labeled Protein (Higher
MW). The slower, second band is free dye. Collect the first band.

o Spin Column: Centrifuge according to manufacturer instructions.

Visual Check: The purified protein solution should be pink/red.

Analysis: Degree of Labeling (DOL)

To validate the experiment, you must calculate how many dye molecules are attached per

protein molecule.

Constants for Sulfo-Cyanine3.5

o (Extinction Coeff. at 576 nm): ~150,000 M~tcm~* (Check specific vendor; Lumiprobe cites
139,000; AAT Bioquest cites 150,000).
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e (Correction Factor):0.17 (This accounts for the dye's absorbance at 280 nm).
e (IgG): 210,000 M~icm~1 (For other proteins, use their specific

).

Measurement & Calculation

o Measure Absorbance at 280 nm (

) and 576 nm (
).

o Calculate Protein Concentration (

):

e Calculate DOL:

Interpretation
e Optimal DOL for 1gG: 3.0 — 6.0.

e DOL < 2: Under-labeled. Increase dye molar excess or check buffer pH.

e DOL > 8: Over-labeled. Risk of quenching or protein inactivation. Decrease dye excess.

Troubleshooting Guide
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Issue Possible Cause Solution
Buffer contained amines Dialyze protein into PBS or
Low DOL (< 1.0) _ _ _
(Tris/Glycine). NaHCO:s before labeling.
pH was too low (< 8.0). Adjust buffer pH to 8.3-8.5.

Use fresh dye stock; ensure
Hydrolyzed Dye. )
dye was stored desiccated.

Precipitation Protein concentration too high.  Dilute protein to <5 mg/mL.

(Rare with Sulfo-Cy3.5) Over-

) Reduce Dye:Protein ratio.
labeling.

DOL is too high (>8). Reduce

No Fluorescence Fluorescence Quenching.
dye excess.

Storage & Stability

o Labeled Protein: Store at 4°C (short term) or -20°C (long term) with 50% glycerol. Protect
from light.[3][4][5]

o Reactive Dye Stock: Discard unused aqueous dye stock. NHS esters are not stable in water.
Dry powder must be stored at -20°C, desiccated.

Workflow Visualization
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Caption: Step-by-step workflow for Sulfo-Cy3.5 protein labeling and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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